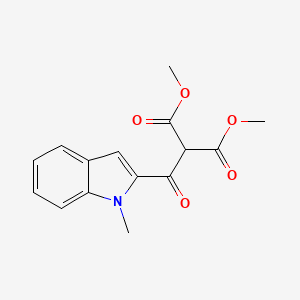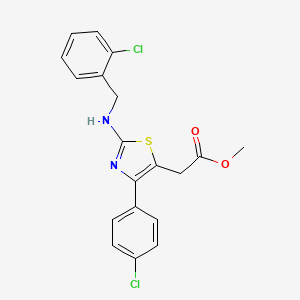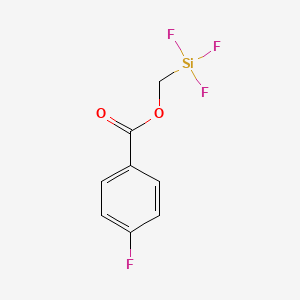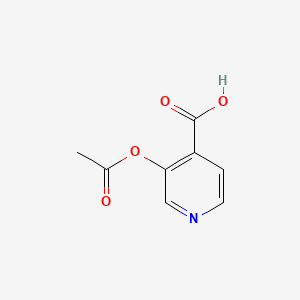
4-Pyridinecarboxylic acid, 3-(acetyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxylic acid, 3-(acetyloxy)- is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The specific structure of 4-pyridinecarboxylic acid, 3-(acetyloxy)- includes an acetoxy group at the 3-position of the pyridine ring, making it a unique derivative with distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 4-pyridinecarboxylic acid, 3-(acetyloxy)- typically involves the acetylation of 4-pyridinecarboxylic acid. This can be achieved through various synthetic routes, including:
Acetylation Reaction: The reaction of 4-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production: On an industrial scale, the compound can be synthesized using continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
4-Pyridinecarboxylic acid, 3-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridinecarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyridine derivatives with reduced functional groups.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboxylic acid, 3-(acetyloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications in treating various diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-pyridinecarboxylic acid, 3-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding pyridinecarboxylic acid. This process can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Pyridinecarboxylic acid, 3-(acetyloxy)- can be compared with other pyridinecarboxylic acid derivatives, such as:
Picolinic Acid (2-Pyridinecarboxylic Acid): Differing in the position of the carboxylic acid group, picolinic acid has distinct chemical properties and applications.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to 4-pyridinecarboxylic acid, 3-(acetyloxy)-, but without the acetoxy group, it has different reactivity and applications.
Eigenschaften
CAS-Nummer |
79451-33-5 |
|---|---|
Molekularformel |
C8H7NO4 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
3-acetyloxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-5(10)13-7-4-9-3-2-6(7)8(11)12/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
TYOOQRTYNDVPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=CN=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


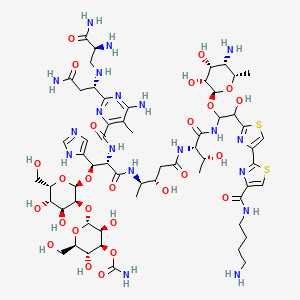
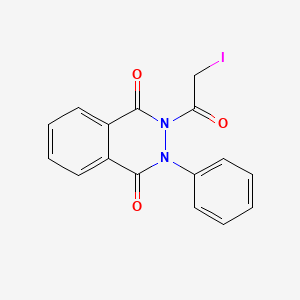
![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)
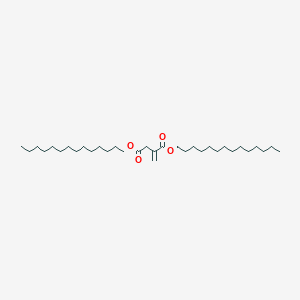

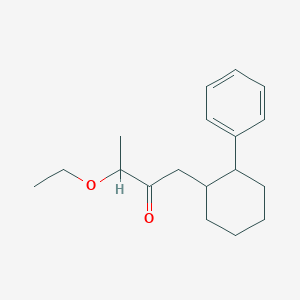
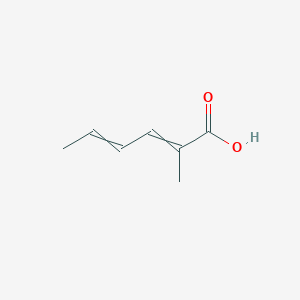
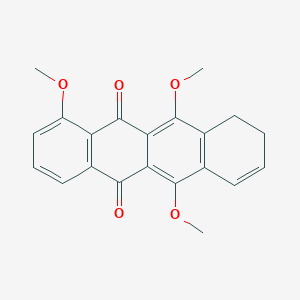
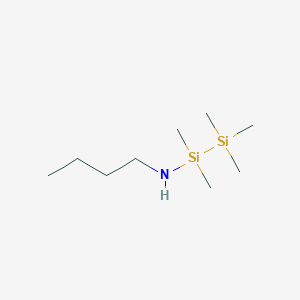
![(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14446570.png)
